Heparin sodium salt, from porcine intestinal mucosa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

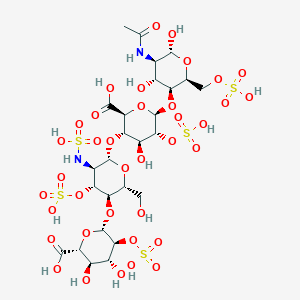

Heparin sodium salt, derived from porcine intestinal mucosa, is a glycosaminoglycan known for its potent anticoagulant properties. This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It is widely used in biochemical research, cell culture studies, and various medical applications due to its ability to delay blood coagulation .

准备方法

Synthetic Routes and Reaction Conditions: Heparin sodium salt is typically isolated from porcine intestinal mucosa through a series of steps including enzymolysis, resin exchange adsorption-washing, elution, pressure filtration, dialysis, and spray drying . The process involves treating the mucosa to extract crude heparin, which is then purified and converted into its sodium salt form.

Industrial Production Methods: In industrial settings, heparin is recovered using adsorbents such as quaternary ammonium-functionalized silica gel or zeolite imidazolate framework-8 (ZIF-8), which enhance the recovery yield . These methods optimize variables like pH, temperature, and contact time to efficiently adsorb heparin from the mucosa .

化学反应分析

Types of Reactions: Heparin sodium salt primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. It binds to antithrombin III, a plasma protease inhibitor, significantly accelerating the inhibition of coagulation proteases such as Factor Xa and thrombin .

Common Reagents and Conditions: The binding of heparin to antithrombin III is facilitated under physiological conditions, typically in aqueous solutions at body temperature. The presence of calcium ions can enhance this interaction.

Major Products Formed: The major product formed from the interaction of heparin with antithrombin III is the inactivated complex of antithrombin III and the target protease (e.g., Factor Xa or thrombin), leading to anticoagulation .

科学研究应用

Heparin sodium salt has a wide range of applications in scientific research:

作用机制

Heparin sodium salt exerts its anticoagulant effects by binding to antithrombin III, enhancing its ability to inactivate coagulation proteases such as Factor Xa and thrombin . This interaction prevents the formation of fibrin clots, thereby delaying blood coagulation. Additionally, heparin stabilizes tryptase as an enzymatically active tetramer, contributing to its anti-inflammatory effects .

相似化合物的比较

Low Molecular Weight Heparin (LMWH): Similar to heparin sodium salt but with a lower molecular weight, LMWH has a more predictable anticoagulant response and a longer half-life.

Fondaparinux: A synthetic pentasaccharide that selectively inhibits Factor Xa, offering a more targeted anticoagulant effect compared to heparin.

Uniqueness: Heparin sodium salt is unique due to its high molecular weight and extensive sulfation, which contribute to its potent anticoagulant and anti-inflammatory properties. Its ability to bind and stabilize various growth factors also sets it apart from other anticoagulants .

属性

分子式 |

C26H42N2O37S5 |

|---|---|

分子量 |

1134.9 g/mol |

IUPAC 名称 |

(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16+,17-,18+,19-,20+,23-,24+,25+,26-/m1/s1 |

InChI 键 |

HTTJABKRGRZYRN-RDIQSYKISA-N |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](O[C@H]1O)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)

![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)